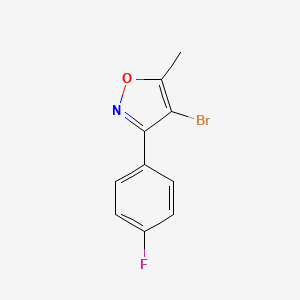
4-Brom-3-(4-Fluorphenyl)-5-methyl-1,2-oxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole” is an organic molecule that contains a bromine atom, a fluorine atom, a phenyl group (a ring of six carbon atoms, also known as a benzene ring), and an oxazole ring (a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom). The presence of these functional groups can influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The bromine and fluorine atoms are halogens and are likely to be involved in polar interactions. The phenyl group is also aromatic and can participate in pi stacking interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine and fluorine atoms, which are good leaving groups, and the oxazole and phenyl rings, which can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might increase the compound’s polarity and therefore its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
- 4-Brom-3-(4-Fluorphenyl)-5-methyl-1,2-oxazol hat in verschiedenen Studien antibakterielle Eigenschaften gezeigt . Es hemmt das Wachstum von Bakterienstämmen und ist somit ein potenzieller Kandidat für die Entwicklung neuer Antibiotika.
- Forscher haben die antifungalen Wirkungen von this compound untersucht . Es zeigt vielversprechende Ergebnisse im Kampf gegen Pilzinfektionen, was für medizinische Anwendungen wertvoll sein könnte.
- This compound wurde auf seine antiparasitäre Aktivität untersucht . Das Verständnis seiner Auswirkungen auf Parasiten könnte zu neuartigen Behandlungen für parasitäre Erkrankungen führen.
- Studien haben die entzündungshemmenden Eigenschaften von this compound hervorgehoben . Es könnte eine Rolle bei der Behandlung von entzündlichen Erkrankungen spielen.
- This compound zeigt antioxidative Wirkungen und trägt dazu bei, oxidativem Stress entgegenzuwirken . Oxidativer Schaden ist an verschiedenen Krankheiten beteiligt, und das antioxidative Potenzial von this compound ist bemerkenswert.
- Forscher haben die Auswirkungen von this compound auf cholinerge Enzyme, einschließlich Acetylcholinesterase (AchE), untersucht . AchE spielt eine entscheidende Rolle in der Nervenfunktion, und die Bewertung seiner Aktivität hilft, neurotoxische Stoffe zu identifizieren.
Antibakterielle Aktivität
Antifungal-Potenzial
Antiparasitäre Eigenschaften
Entzündungshemmende Wirkungen
Antioxidative Aktivität
Neurotoxizitätsbewertung
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be involved in similar reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might interact with its targets through a similar mechanism. This involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Result of Action
Based on its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the efficacy and stability of many chemical reactions, including suzuki–miyaura cross-coupling reactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-6-9(11)10(13-14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCAGUIADADNCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)
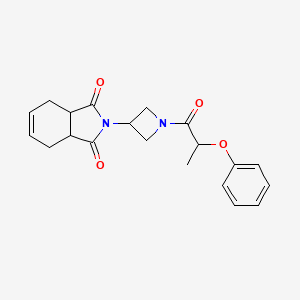
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)


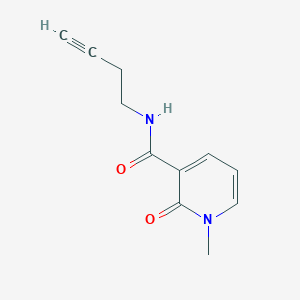

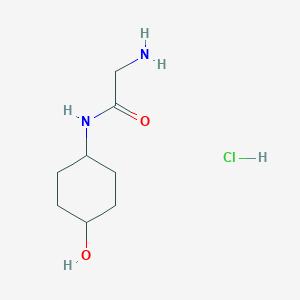
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)
![2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B2381647.png)

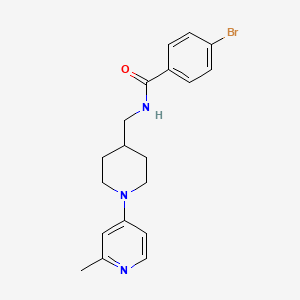
![[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2381650.png)
